cis,cis-1,9-Cyclohexadecadiene
Description
Structural and Conformational Features in Chemical Research
Conformational analysis of cyclic molecules is a fundamental aspect of organic chemistry. For large rings like cyclohexadecadiene, the number of possible conformations is extensive. The interplay of torsional strain from eclipsed bonds and van der Waals strain from steric interactions determines the most stable conformations. While smaller rings like cyclohexane (B81311) have well-defined chair and boat conformations, the conformational landscape of a 16-membered ring is far more complex and less defined. The presence of the two double bonds further influences the preferred geometries, favoring conformations that minimize allylic strain.
Table 1: Physicochemical Properties of cis,cis-1,9-Cyclohexadecadiene
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₈ nih.govechemi.com |
| Molecular Weight | 220.39 g/mol nih.govechemi.com |
| IUPAC Name | (1Z,9Z)-cyclohexadeca-1,9-diene nih.gov |
| CAS Number | 7431-74-5 nih.govechemi.com |
| Boiling Point | 115 °C at 0.001 mm Hg echemi.comchemicalbook.com |
| Density | 0.814±0.06 g/cm³ echemi.comchemicalbook.com |
| Flash Point | 100 °C echemi.com |
Significance in Macrocyclic Chemistry and Organic Synthesis Research
Macrocyclic compounds, those containing large rings, are of significant interest in chemistry. This compound serves as a key starting material and intermediate in the synthesis of other macrocycles. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
One of the most notable applications of this compound is in the synthesis of macrocyclic musks, which are important in the fragrance industry. For instance, it is a precursor to muscone (B1676871), a macrocyclic ketone. The synthesis of such compounds often involves the selective functionalization of one of the double bonds in the diene.
In the realm of organic synthesis, ring-closing metathesis (RCM) is a powerful tool for the formation of large rings. Interestingly, this compound can be synthesized via the dimerization of cyclooctene (B146475) using Grubbs catalysts. This reaction highlights the importance of metathesis in accessing macrocyclic structures.
Furthermore, the diene undergoes selective oxidation reactions. For example, Wacker-type oxidation can selectively convert one of the double bonds to a ketone, yielding cyclohexadec-8-en-1-one. rsc.org This selective reactivity is crucial for its use as a synthetic intermediate. The controlled oxidation and functionalization are distinguishing features compared to smaller or linear dienes. Research has also explored the selective epoxidation of one of the double bonds. uni-rostock.de
The compound is also utilized in the development of new synthetic rubbers and elastomers due to its polymerization capabilities. This application in materials science underscores the versatility of this macrocyclic diene.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1Z,9Z)-cyclohexadeca-1,9-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1-,16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSDLMPAQMQZOE-QSWGICILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCCCCCCC=CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\CCCCCC/C=C\CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,9-Cyclohexadecadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4277-06-9 | |
| Record name | 1,9-Cyclohexadecadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-Cyclohexadecadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cyclohexadeca-1,9-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.002 | |
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| Record name | 4277-06-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Cis,cis 1,9 Cyclohexadecadiene
Ring-Closing Metathesis (RCM) Approaches to cis,cis-1,9-Cyclohexadecadiene
Ring-closing metathesis stands as a cornerstone for the synthesis of this compound, primarily through the dimerization of cyclooctene (B146475). This reaction leverages the power of specific catalysts to orchestrate the formation of the larger macrocycle from two smaller rings.
Dimerization of Cyclooctene for this compound Synthesis
The dimerization of cyclooctene is a prominent and widely utilized method for producing this compound. This process involves the use of transition metal catalysts to facilitate a [2+2] cycloaddition, which ultimately yields the desired 16-membered diene.
The success of the RCM-based synthesis of this compound is heavily reliant on the choice of catalyst. Ruthenium-based catalysts, particularly those developed by Grubbs and Hoveyda-Grubbs, have become the catalysts of choice due to their high activity, functional group tolerance, and stability. beilstein-journals.orgnih.gov These catalysts efficiently facilitate the cleavage and reformation of carbon-carbon double bonds required for the metathesis reaction.
The development of second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, marked a significant advancement in the field. These catalysts exhibit enhanced catalytic activity compared to their first-generation counterparts. beilstein-journals.org The Hoveyda-Grubbs catalysts, characterized by a chelating isopropoxybenzylidene ligand, offer improved stability and are often recoverable and reusable. researchgate.net The selection between these catalysts can influence the reaction's efficiency and selectivity. For instance, studies have shown that Grubbs' first-generation catalyst can provide high selectivity and yield for the dimerization of cyclooctene under specific conditions. researchgate.netepa.gov
Table 1: Comparison of Catalytic Systems for Cyclooctene Dimerization
| Catalyst Type | Key Features | Typical Reaction Conditions | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Grubbs First-Generation | Contains phosphine (B1218219) ligands. | 1,2-dichloroethane (B1671644) | 74 | 60 |
| Grubbs Second-Generation | Features an N-heterocyclic carbene (NHC) ligand for increased activity. | Dichloromethane (B109758) or ionic liquids, 40–50°C | Varies | Varies |
| Hoveyda-Grubbs Catalysts | Contains a chelating isopropoxybenzylidene ligand for enhanced stability and recyclability. | Organic solvents or ionic liquids | Varies | Varies |
| Ziegler-Natta (Ti-based) | Early catalysts used for this transformation. | Toluene (B28343), 80–120°C | 85–90 | 60–75 |
Data compiled from multiple sources. researchgate.netepa.gov
In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants. This approach is common for the synthesis of this compound, with catalysts like Grubbs and Hoveyda-Grubbs catalysts being employed in organic solvents such as dichloromethane or toluene. The use of ionic liquids as a "green" solvent alternative has also been explored, offering the potential for catalyst recycling. researchgate.net
Research has focused on optimizing reaction conditions in homogeneous systems to maximize the yield and selectivity for the desired dimer over trimers, tetramers, and other oligomers. researchgate.netepa.gov The choice of solvent can play a significant role in both the activity and selectivity of the catalyst. researchgate.net For example, the dimerization of cyclooctene using Grubbs' first-generation catalyst in 1,2-dichloroethane has been reported to achieve a selectivity of 74% and a yield of 60%. researchgate.netepa.gov
To address challenges associated with catalyst separation and reuse in homogeneous systems, heterogeneous catalysis has been investigated. This involves immobilizing the ruthenium catalyst onto a solid support. mdpi.com Mesoporous silica (B1680970) materials, such as SBA-15, have emerged as promising supports due to their high surface area, uniform pore size, and thermal stability. mdpi.comresearchgate.net
The immobilization of Hoveyda-Grubbs type catalysts onto SBA-15 has been shown to create active and reusable catalysts for olefin metathesis reactions, including the ring-opening metathesis polymerization (ROMP) of cyclooctene. researchgate.netnih.gov These supported catalysts can exhibit high activity and selectivity, with the added benefit of low ruthenium leaching into the product. nih.govbeilstein-journals.org The "linker-free" immobilization of ruthenium catalysts on mesoporous silica has been shown to produce a highly selective and active heterogeneous catalyst for the cyclodimerization of cis-cyclooctene. nih.gov However, the performance of these heterogeneous catalysts can be influenced by the nature of the support and the method of immobilization. In some cases, heterogenized catalysts have resulted in fast reactions that lead to poor yields of the desired dimer. researchgate.netepa.gov
Table 2: Performance of Supported Catalysts in Olefin Metathesis
| Support Material | Catalyst Type | Reaction | Key Findings |
|---|---|---|---|
| SBA-15 | Hoveyda-Grubbs type | RCM of various substrates | High activity, reusability, and low Ru leaching. researchgate.netbeilstein-journals.org |
| SBA-15 | Hoveyda-Grubbs type | ROMP of cyclooctene | Higher yields of high-molecular-weight polymers compared to conventional silica support. researchgate.net |
| Mesoporous Silicas (MCM-41, SBA-15) | Hoveyda-Grubbs type | Cyclodimerization of cis-cyclooctene | Optimized material showed exceptionally high selectivity and superior activity relative to the homogeneous complex. nih.gov |
Data compiled from multiple sources. researchgate.netbeilstein-journals.orgnih.gov
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis via RCM. nih.gov Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reactant concentration.
The reaction is typically performed in anhydrous solvents like dichloromethane or toluene under an inert atmosphere to prevent catalyst deactivation. Temperatures generally range from 40 to 50°C. The concentration of the cyclooctene substrate is a critical factor; lower catalyst loadings and high concentrations of cyclooctene have been found to favor the formation of higher molecular weight oligomers. epa.gov Therefore, careful control of the substrate concentration is necessary to promote the desired dimerization reaction. researchgate.net The use of ionic liquids has been shown to not only facilitate catalyst recycling but also to influence the reaction outcome. researchgate.net
The mechanism of RCM for the formation of this compound from cyclooctene involves a series of well-defined steps facilitated by the ruthenium catalyst. The reaction initiates with the coordination of the cyclooctene's double bond to the ruthenium center. This is followed by a [2+2] cycloaddition to form a key intermediate, a metallocyclobutane.
Stereochemical Control in RCM Synthesis of this compound
The dimerization of cyclooctene via ring-closing metathesis (RCM) is a widely employed method for synthesizing this compound. This reaction utilizes Grubbs catalysts to facilitate the redistribution of alkylidene groups, leading to the formation of the macrocyclic structure. A key challenge in this synthesis is maintaining the cis configuration of both double bonds, as the presence of trans isomers or other regioisomers can be detrimental to its applications.
To achieve high stereoselectivity for the cis,cis isomer, specific reaction conditions are crucial. Techniques such as conducting the catalysis at low temperatures and maintaining an inert atmosphere help to minimize undesirable isomerization. The choice of catalyst also plays a significant role in stereochemical control. While ruthenium-based catalysts are common, tungsten-based alkylidene catalysts have been shown to be highly effective in producing the Z (cis) isomer of macrocyclic alkenes with up to 97% selectivity. nih.gov This high selectivity is attributed to the catalyst's ability to control the stereochemistry of the newly formed double bond. nih.gov
The general mechanism for RCM involves the formation of a metallacyclobutane intermediate. wikipedia.org The stereochemical outcome of the reaction is influenced by the steric interactions between the catalyst's ligands and this intermediate. wikipedia.org For instance, certain chelating ruthenium catalysts can favor the formation of Z macrocycles due to increased steric clash in the transition state leading to the E (trans) isomer. wikipedia.org
Table 1: Parameters for RCM Synthesis of this compound
| Parameter | Value |
| Starting Material | Cyclooctene |
| Catalyst | Second-generation Grubbs catalyst |
| Solvent | Anhydrous dichloromethane or ionic liquids |
| Temperature | 40–50°C |
| Atmosphere | Inert |
This data is based on a typical laboratory-scale synthesis.
Ring-Opening Metathesis Polymerization (ROMP) as a Synthetic Route to Macrocyclic Dienes
Ring-opening metathesis polymerization (ROMP) is a type of chain-growth polymerization driven by the relief of ring strain in cyclic olefins. wikipedia.org While primarily used for creating polymers, ROMP can also be a route to macrocyclic dienes under specific conditions. The process is mechanistically similar to other olefin metathesis reactions, proceeding through a metallacycle intermediate. wikipedia.org
In the context of synthesizing macrocyclic dienes like this compound, ROMP of a suitable monomer can be followed by a backbiting or ring-closing step. For instance, the ROMP of cyclooctene can lead to the formation of poly(cyclooctenamer), and under certain catalytic conditions, this polymer can undergo intramolecular metathesis to yield macrocyclic dienes of various sizes, including the 16-membered ring of cyclohexadecadiene. mdpi.com The distribution of these macrocycles is influenced by the reaction kinetics and the concentration of the monomer.
Entropically-driven ring-opening metathesis polymerization (ED-ROMP) is a variation that can be particularly useful for the synthesis of macrocycles from low-strain monomers. researchgate.netrsc.org By manipulating the equilibrium between the monomeric and polymeric states, it is possible to favor the formation of cyclic oligomers.
Catalytic Cyclization Strategies for this compound
Beyond RCM, other catalytic cyclization methods are employed in the synthesis of this compound.
Cyclization of Linear Triene Precursors (e.g., 1,5,9-Cyclohexadecatriene)
An alternative synthetic approach involves the selective cyclization of a linear triene precursor, such as 1,5,9-cyclohexadecatriene, using palladium-based catalysts. This method leverages the propensity of the triene to undergo intramolecular cyclization under controlled conditions. The reaction is designed to selectively retain the central double bond while the terminal double bonds are involved in the cyclization and subsequent hydrogenation.
Palladium-Mediated Cyclization Mechanisms
The cyclization of 1,5,9-cyclohexadecatriene is typically mediated by a palladium(II) acetate (B1210297) catalyst in the presence of a coordinating ligand, such as triphenylphosphine, and a mild reducing agent like formic acid. The proposed mechanism involves a palladium-mediated oxidative cyclization. In this process, the palladium catalyst facilitates the intramolecular coupling of the terminal double bonds, which are then hydrogenated, leaving the central double bond of the this compound intact.
The efficiency of palladium-catalyzed cyclizations can be high, with reported yields in the range of 70–80% under optimized conditions.
Table 2: Performance Data for Palladium-Mediated Cyclization
| Parameter | Value |
| Starting Material | 1,5,9-Cyclohexadecatriene |
| Catalyst | Palladium(II) Acetate |
| Ligand | Triphenylphosphine |
| Reducing Agent | Formic Acid |
| Solvent | Tetrahydrofuran |
| Temperature | 60–70°C |
| Yield | 70–80% |
This data represents typical results for this synthetic route.
Isomerization and Regioselective Transformations of Cyclohexadecadienes
The ability to control the position and geometry of the double bonds within the cyclohexadecadiene ring is crucial for its application.
Acid-Catalyzed Isomerization of Regioisomers (e.g., 1,3-Cyclohexadecadiene)
Isomerization of regioisomers, such as 1,3-cyclohexadecadiene, can be achieved using acid catalysis to yield the more thermodynamically stable this compound. This method is particularly useful for rectifying the formation of undesired regioisomers during the initial synthesis.
The reaction is catalyzed by either a Brønsted acid, like sulfuric acid, or a Lewis acid, such as aluminum chloride, in a nonpolar solvent like hexane (B92381) or heptane. The mechanism involves the protonation of a double bond by the acid, which facilitates 1,3-hydride shifts, allowing the double bonds to migrate to more stable positions within the macrocycle.
Table 3: Conditions for Acid-Catalyzed Isomerization
| Parameter | Value |
| Starting Material | 1,3-Cyclohexadecadiene |
| Catalyst | Sulfuric Acid (Brønsted) or Aluminum Chloride (Lewis) |
| Solvent | Hexane or Heptane |
These conditions are typical for achieving the desired isomerization.
Studies on Isomerization Equilibrium of Catalytic Species
The synthesis of this compound often involves catalytic processes where the potential for isomerization of the double bonds is a significant consideration. Acid-catalyzed isomerization presents a method for repositioning double bonds within a macrocycle. This can be particularly useful for rectifying undesired regioisomers that may have formed during the initial synthesis. The process can be catalyzed by either Brønsted acids, such as sulfuric acid, or Lewis acids, like aluminum chloride, typically in nonpolar solvents like hexane or heptane. The mechanism involves the acid facilitating the protonation of a double bond, which then allows for 1,3-shifts to occur as the molecule moves towards a more thermodynamically stable configuration. While this method is cost-effective, it carries the risk of over-isomerization or ring-opening side reactions, which necessitates careful monitoring of the reaction conditions.
In the context of ring-closing metathesis (RCM), the equilibrium between the cyclic monomer and the desired dimer, this compound, is influenced by the catalyst and reaction conditions. The competition between intramolecular ring-closing and intermolecular oligomerization is a key factor. researchgate.net Ruthenium-based catalysts are often favored due to their tolerance of trace amounts of air and water. researchgate.net However, different generations of these catalysts exhibit different kinetic biases. First-generation Grubbs catalysts tend to favor RCM, while second-generation catalysts can lean towards oligomerization, even at low concentrations. researchgate.net Achieving a high yield of the desired cyclic product often involves optimizing conditions such as low diene concentration and high temperature to shift the equilibrium towards cyclization. researchgate.net
Furthermore, in reactions involving palladium catalysts, such as those used in Wacker-type oxidations, isomerization of the diene can occur. rsc.org The design of the catalyst system can be crucial in preventing undesired isomerization that would negatively impact the properties of the final product. rsc.org
Depolymerization and Degradation Pathways Leading to Macrocyclic Dienes
A significant pathway to obtaining macrocyclic dienes, including the C16 fraction that contains this compound, is through the metathesis-based depolymerization of polybutadienes. researchgate.netd-nb.info This process involves the intramolecular backbiting of the polymer chain, catalyzed by ruthenium complexes, to form macrocyclic oligo(butadienes). researchgate.netrsc.org The selection of the catalyst is critical in determining the product distribution. researchgate.net First-generation ruthenium catalysts, particularly those with tricyclohexylphosphine (B42057) (PCy3) ligands, have shown high selectivity (up to 98%) for the formation of larger macrocycles (C16 to C44) at moderate conversion rates. researchgate.netd-nb.info This is attributed to the higher energy barrier for the formation of the intermediate metallacyclobutane with these catalysts. researchgate.netrsc.org
In contrast, second-generation ruthenium catalysts, which feature N-heterocyclic carbene (NHC) ligands, tend to favor the formation of the thermodynamically more stable, but often undesired, t,t,t-cyclododecatriene (CDT). researchgate.netrsc.org The reaction mechanism is understood to be a two-step process: an initial backbiting of the linear polymer to form large macrocycles, followed by a tandem ring-opening and ring-closing metathesis that leads to smaller, more stable cyclic compounds like CDT. researchgate.netrsc.org To minimize contamination from linear fragments, high molecular weight polybutadiene (B167195) with a low content of 1,2-constructs (vinyl groups) is preferred. researchgate.netrsc.org
| Catalyst Type | Primary Macrocyclic Products | Key Characteristics |
|---|---|---|
| First-Generation Ru Catalysts (e.g., with PCy3 ligands) | C16-C44 Oligomers | High selectivity for larger macrocycles due to higher activation barrier for metallacyclobutane formation. researchgate.netrsc.org |
| Second-Generation Ru Catalysts (with NHC ligands) | t,t,t-Cyclododecatriene (CDT) | Favors the formation of the thermodynamically stable C12 trimer. researchgate.netrsc.org |
The metathesis degradation of polybutadiene is a kinetically controlled process where larger macrocyclic oligomers, ranging from C16 to C44, are initially formed. researchgate.net The distribution of these cyclic compounds is heavily dependent on the ligand structure of the ruthenium catalyst used. researchgate.netrsc.org First-generation catalysts have been shown to produce a mixture of C16 to C44 macrocyclic oligobutadienes with yields up to 90% when using high molecular weight, high-cis polybutadiene. researchgate.net
The process is essentially a tandem ring-opening-ring-closing metathesis reaction. d-nb.info The reaction is typically carried out under mild conditions, for example, at 35°C in a solvent like dichloromethane, although the toxicity of such solvents is a consideration. d-nb.info The resulting larger cyclic butadienes have potential applications in the production of flame retardants and lubricants. d-nb.info The kinetic profile of the reaction shows an initial formation of the larger macrocycles, which can then undergo further metathesis reactions to form smaller, more thermodynamically stable rings. researchgate.net
| Parameter | Details |
|---|---|
| Starting Material | High molecular weight 1,4-polybutadiene with low 1,2-construct content. researchgate.netrsc.org |
| Catalyst for C16-C44 formation | First-generation Ru complexes with PCy3 ligands. researchgate.netd-nb.info |
| Reaction Type | Intramolecular backbiting via metathesis. researchgate.netrsc.org |
| Selectivity for C16-C44 | Up to 98%. d-nb.info |
| Yield of C16-C44 | Almost 90% with (HMW, 98% cis)-polybutadiene. researchgate.net |
Oxidative Coupling of Acetylenes for Macrocyclic Synthesis
The oxidative coupling of acetylenes is another synthetic strategy for constructing macrocyclic systems. This method can be employed to create complex dienes and polyenes. nih.gov While not a direct synthesis of this compound, the principles are relevant to the formation of macrocycles containing multiple unsaturations. The process involves the coupling of terminal alkynes, often catalyzed by transition metals like copper or palladium. nih.govacs.org
For instance, the oxidative coupling of an ethynylpropellane linked to a benzene (B151609) core resulted in a dimer with a strained researchgate.netmetacyclophanedienetetrayne system through intramolecular cyclization. acs.org In other examples, rhodium-catalyzed intramolecular oxidative cross-coupling between double bonds has been used to synthesize macrolides containing a diene moiety with good yields and high chemo- and stereoselectivities. researchgate.net This highlights the potential of oxidative coupling methods to efficiently generate macrocyclic compounds with conjugated diene structures. researchgate.net
Reactivity Profiles and Reaction Mechanisms of Cis,cis 1,9 Cyclohexadecadiene
Olefin Metathesis Reactions Involving cis,cis-1,9-Cyclohexadecadiene
Olefin metathesis is a powerful class of reactions that enables the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal carbene complexes. This methodology is relevant to this compound both in its synthesis and its potential for further functionalization.
Cross metathesis (CM) is an intermolecular metathesis reaction that occurs between two different olefin partners, resulting in the exchange of alkylidene fragments. This reaction is a cornerstone of modern organic synthesis for creating new carbon-carbon double bonds. The general mechanism, established by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. The reaction's outcome is typically governed by thermodynamics, with the formation of the most stable olefin products favored, often driven by the release of a volatile byproduct like ethylene (B1197577).
While CM is widely applied, specific studies focusing on this compound as a substrate are not extensively detailed in prominent research literature. In principle, the diene could react with a partner olefin, such as an acrylate (B77674) or styrene, at one or both of its double bonds. However, such reactions would likely lead to a complex mixture of products, including mono- and di-substituted macrocycles, as well as oligomeric species, making selectivity a significant challenge. The reaction's success would depend heavily on the choice of catalyst and the relative reactivity of the diene's internal double bonds compared to the cross-partner.
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. While this compound is a product of metathesis rather than a typical RCM precursor, its formation via the ring-expanding metathesis or dimerization of cyclooctene (B146475) is fundamentally governed by RCM equilibrium principles. In this context, the reaction is an intermolecular process that competes with intramolecular ring-closing or further intermolecular oligomerization.
The synthesis of the 16-membered ring from two 8-membered cyclooctene molecules is subject to thermodynamic control. The position of the equilibrium is influenced by several factors:
Concentration: High concentrations of the starting cycloalkene favor intermolecular reactions, leading to the formation of dimers and higher oligomers. The synthesis of this compound via cyclooctene dimerization is therefore performed at higher concentrations.
Catalyst Activity: Highly active catalysts can quickly establish equilibrium between the monomer, dimer, and other oligomers. Ruthenium-based Grubbs catalysts are often employed for this transformation.
Ring Strain: The relative stability of the starting material and the macrocyclic product plays a crucial role. The 16-membered ring of cyclohexadecadiene is relatively strain-free, which provides a thermodynamic driving force for its formation from more strained smaller rings under appropriate conditions.
The equilibrium can be described as a competition between the desired dimerization and the formation of larger macrocycles or linear polymers. Careful control of reaction conditions is necessary to maximize the yield of the desired C16 dimer over other potential metathesis products.
Oxidation Reactions of this compound
The two double bonds in this compound are susceptible to oxidation. Research has focused on achieving selective oxidation at only one of the two sites to produce valuable monounsaturated macrocyclic ketones, which are important intermediates in the fragrance industry.
A significant application of this compound is its selective conversion to cyclohexadec-8-en-1-one. A highly efficient method for this transformation is a modified, copper- and chloride-free Wacker-type oxidation. nih.gov This reaction selectively oxidizes one of the double bonds to a ketone while leaving the second intact. nih.gov The process is notable for its high selectivity, which minimizes the over-oxidation of the substrate. nih.gov The reaction is typically performed at room temperature on an isomeric mixture of 1,9-cyclohexadecadiene (B11467) (cis/cis, cis/trans, and trans/trans). nih.gov The resulting product, cyclohexadec-8-en-1-one, is itself an isomeric mixture, which is desirable for its olfactory properties. nih.gov
While high selectivity for mono-oxidation is achievable, the potential for oxidation at both double bonds exists. Such over-oxidation leads to the formation of dioxidation products. In related industrial syntheses of mono-ketones that proceed through an epoxide intermediate, the formation of an unwanted diepoxide is a known issue. nih.gov
In the context of direct oxidation, careful control of reaction conditions is crucial to suppress these side reactions. nih.gov Although the formation of dione (B5365651) products like cyclohexadecane-1,8-dione and cyclohexadecane-1,9-dione is theoretically possible from the corresponding diene, specific studies detailing the targeted synthesis or isolation of these specific diones from this compound are not readily found in the surveyed scientific literature. The primary focus has been on preventing such dioxidation to maximize the yield of the more commercially valuable monoketone.
The selective Wacker-type oxidation of 1,9-cyclohexadecadiene relies on a sophisticated catalytic system. The key catalyst is a highly electrophilic, in situ formed dicationic palladium species. nih.gov The reaction is performed in a ternary solvent mixture, often consisting of DMA/MeCN/H₂O, with benzoquinone (BQ) typically used as the stoichiometric oxidant to regenerate the active Pd(II) catalyst from its Pd(0) state. nih.gov
The general mechanism follows the established principles of Wacker oxidation, involving the nucleophilic attack of water on a palladium-activated alkene, followed by β-hydride elimination and reductive elimination to release the ketone product and Pd(0). The co-catalyst then reoxidizes the Pd(0) to complete the catalytic cycle.
Table 1: Catalyst System Performance in the Oxidation of 1,9-Cyclohexadecadiene Data derived from studies on isomeric mixtures of 1,9-CHDD. nih.gov
| Catalyst System | Oxidant | Co-catalyst (10 mol%) | Conversion of 1,9-CHDD (%) | Selectivity for 8-CHD (%) |
| Pd(OAc)₂ | Benzoquinone | None | High | High |
| Pd(OAc)₂ | Molecular O₂ | Iron(III) nitrate | Increased | Maintained High |
| Pd(OAc)₂ | Molecular O₂ | Manganese Oxides | Low | Low |
Stereoisomer Reactivity in Oxidation Processes
The oxidation of this compound and its stereoisomers is a critical process for the synthesis of valuable compounds, particularly in the fragrance industry. The reactivity of the different isomers (cis/cis, cis/trans, and trans/trans) varies, which complicates reaction procedures due to their distinct kinetics. rsc.org
A notable example is the selective Wacker-type oxidation of an isomeric mixture of 1,9-cyclohexadecadiene (1,9-CHDD) to produce the monounsaturated ketone, cyclohexadec-8-en-1-one, a compound with musk-like olfactory properties. rsc.org This reaction selectively oxidizes one of the two double bonds. The process utilizes a dicationic palladium species formed in situ at room temperature. By carefully controlling the reaction conditions, it is possible to suppress undesirable side reactions such as isomerization of the diene and over-oxidation to the diketone. rsc.org The use of molecular oxygen as the oxidant and iron(III) salts as co-catalysts presents a more environmentally benign approach. rsc.org
The primary challenge in the oxidation of internal olefins like those in 1,9-CHDD is their lower reactivity and selectivity compared to terminal olefins. rsc.org The oxidation process must be designed to prevent the formation of undesired side products that could negatively impact the quality and scent of the final product. rsc.org The goal is often to achieve a high selectivity for the desired monoketone at a practical conversion rate, minimizing the formation of the diketone. rsc.org
Table 1: Selective Wacker-Type Oxidation of 1,9-Cyclohexadecadiene (1,9-CHDD) Isomeric Mixture
| Parameter | Description |
|---|---|
| Substrate | Isomeric mixture of 1,9-Cyclohexadecadiene (cis/cis, cis/trans, trans/trans) |
| Primary Product | Cyclohexadec-8-en-1-one (isomeric mixture) |
| Byproduct | Cyclohexadeca-1,9-dione |
| Catalyst System | In situ formed dicationic palladium species |
| Co-Catalyst | Iron(III) salts |
| Oxidant | Molecular Oxygen |
| Key Challenge | Overcoming the low reactivity of internal olefins while suppressing isomerization and over-oxidation. rsc.org |
| Objective | Maximize selectivity for the monoketone product over the diketone. rsc.org |
Reduction and Hydrogenation Processes of this compound
The reduction and hydrogenation of this compound are important transformations for producing saturated macrocycles. The stereochemistry of the starting diene influences the stereochemical outcome of the product, and specific catalysts can be employed to achieve high selectivity for cis products.
While direct hydrogenation studies on this compound are not extensively detailed in the provided context, the principles of selective hydrogenation of cyclic alkenes are well-established. For instance, the cis-selective hydrogenation of aromatic precursors to saturated carbocycles has been achieved with high efficiency using specific catalyst systems. nih.govnih.gov Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) has demonstrated excellent reactivity for the hydrogenation of various aromatic germanes, yielding the corresponding cis-products with high selectivity. nih.gov This suggests that similar rhodium- or platinum-based catalysts could be effective for the stereoselective reduction of the double bonds in this compound to yield cis-1,9-disubstituted cyclohexadecane (B1619725) derivatives.
The mechanism of such hydrogenations typically involves the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the same face of the double bond, resulting in syn-addition and the formation of a cis-product. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high diastereoselectivity.
Table 2: Potential Catalysts for cis-Selective Hydrogenation
| Catalyst | Substrate Type | Key Features | Potential Application |
|---|---|---|---|
| Nishimura's Catalyst (Rh₂O₃/PtO₂·H₂O) | Aromatic Germanes | High reactivity and cis-selectivity. nih.gov | Selective hydrogenation of this compound to the corresponding cis-cycloalkane. |
| Rhodium Cyclic(alkyl)(amino)carbene [Rh-CAAC] | Benzoxaboroles | High activity and good to high diastereoselectivity. nih.gov | Stereoselective reduction of one or both double bonds in the macrocycle. |
Polymerization Dynamics of this compound
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization method used to convert terminal dienes into polyenes, driven by the release of a small volatile molecule, typically ethylene. wikipedia.org This technique is distinguished from ring-opening metathesis polymerization (ROMP) by its mechanism and driving force. ADMET offers a high degree of control over polymer architecture, making it suitable for synthesizing model polymers. wikipedia.org
This compound, as a non-terminal diene, would not undergo standard ADMET polymerization which requires terminal dienes. However, it could potentially be used in ring-opening metathesis polymerization (ROMP) if sufficient ring strain exists, or it could be a product of the ADMET dimerization of a smaller diene. The principles of ADMET are crucial for understanding related metathesis reactions. The process is catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum. mdpi.com These catalysts are known for their high activity and tolerance to a wide variety of functional groups. wikipedia.orgnih.gov
The polymerization process typically involves:
Initiation of the catalyst with the diene monomer.
A series of metathesis steps that link monomer units together.
The continuous removal of ethylene gas by vacuum to drive the equilibrium towards the formation of high molecular weight polymer. wikipedia.org
The resulting polymer's double bonds can have either cis or trans configurations, with traditional Grubbs catalysts often favoring the more thermodynamically stable trans isomer. wikipedia.orgnih.gov
Control of Stereochemistry in Polymerization (cis-Selectivity)
The stereochemistry of the double bonds within a polymer backbone has a profound impact on the material's thermal and mechanical properties. nih.govbham.ac.uk While standard ADMET often yields polymers with a high trans-alkene content, recent advancements have led to the development of catalysts that can produce polymers with high cis-selectivity. nih.gov
Achieving cis-selectivity in metathesis polymerization is a significant challenge that has been addressed through the design of specialized ruthenium-based catalysts. nih.govnih.gov
Cyclometalated Ruthenium Catalysts: A highly stereoselective cyclometalated Ru catalyst has been identified that can polymerize α,ω-dienes to produce polymers with up to 99% cis content. This high selectivity is achieved through kinetic control of the metathesis reaction at room temperature. nih.gov
Dithiolate Ruthenium Carbenes: These catalysts exhibit excellent retention of the cis geometry of the monomer, enabling the synthesis of all-cis polymers from cis monomers. nih.gov
Furthermore, the cis:trans ratio can be modulated by adjusting reaction conditions. For example, increasing the reaction temperature and time can lead to a decrease in cis-selectivity, allowing for the synthesis of polyalkenamers with predictable and tunable stereochemistry. nih.gov This control over stereochemistry is crucial for tailoring polymer properties for specific applications.
Table 3: Catalyst and Condition Effects on Stereoselectivity in ADMET Polymerization
| Catalyst | Monomer Type | Conditions | Resulting Stereochemistry | Reference |
|---|---|---|---|---|
| Dichloro Ru-Carbenes (e.g., Grubbs G1, G2) | α,ω-dienes | 50-80 °C, Vacuum | Low cis content (9-23%) | nih.govnih.gov |
| Dithiolate Ru-Carbenes | cis-dienes | 50 °C, Vacuum | High cis retention (>99%) | nih.gov |
| Cyclometalated Ru-Carbene (Ru-3b) | α,ω-dienes | Room Temp, Vacuum | High cis content (up to 99%) | nih.gov |
Other Functionalization and Derivatization Studies of this compound
Beyond polymerization, this compound serves as a versatile intermediate in organic synthesis, particularly for creating other macrocyclic structures. Its two double bonds can be selectively functionalized to produce a range of derivatives.
Key functionalization reactions include:
Synthesis of Macrocyclic Musks: The diene is a known precursor for valuable fragrance compounds like muscone (B1676871). This transformation involves the selective functionalization of one of the double bonds to introduce a ketone group.
Selective Monoketonization: As detailed in section 3.2.4, a selective Wacker-type oxidation can convert the diene into cyclohexadec-8-en-1-one, effectively functionalizing one double bond while leaving the other intact. rsc.org
Acid-Catalyzed Isomerization: The positions of the double bonds within the macrocycle can be shifted through acid-catalyzed isomerization. This process involves the protonation of a double bond, followed by 1,3-hydride shifts, which allows the double bonds to migrate to more thermodynamically stable positions.
Palladium-Mediated Cyclization: While this compound can be a target molecule, it can also be synthesized via the palladium-mediated cyclization of a linear precursor like 1,5,9-cyclohexadecatriene. This reaction involves the intramolecular coupling and subsequent hydrogenation of the terminal double bonds.
These derivatization studies highlight the utility of this compound as a building block for complex macrocyclic molecules with applications in the fragrance and materials science industries.
Advanced Analytical and Spectroscopic Characterization in Research of Cis,cis 1,9 Cyclohexadecadiene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of cis,cis-1,9-Cyclohexadecadiene, providing critical insights into its carbon framework and stereochemistry.
High-Resolution ¹³C NMR for Double Bond Positions
High-resolution ¹³C NMR spectroscopy is instrumental in determining the number of non-equivalent carbon atoms and identifying the specific chemical environment of each. For this compound, the ¹³C NMR spectrum offers direct evidence for the location of the two double bonds.
Due to the molecule's symmetry, where a plane of symmetry can bisect the ring through the double bonds, the 16 carbon atoms give rise to a reduced number of signals. The carbon atoms in the double bonds (olefinic carbons) are deshielded and appear in a characteristic downfield region of the spectrum, typically between 100 and 150 ppm. openstax.org In contrast, the sp³-hybridized carbons of the aliphatic chain appear in the upfield region, generally between 10 and 50 ppm. libretexts.orgoregonstate.edu The presence of signals in the 120-140 ppm range confirms the existence of C=C double bonds. libretexts.org The specific chemical shifts can definitively locate these bonds at the C1, C2, C9, and C10 positions, distinguishing the compound from other possible isomers. The symmetry of the cis,cis isomer results in fewer signals than would be expected for a less symmetrical isomer, as pairs of carbons are chemically equivalent. masterorganicchemistry.com
Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Olefinic Carbons (C=C) | 120 - 140 |
Heteronuclear 2D-NMR Experiments
To further solidify the structural assignment, heteronuclear 2D-NMR experiments are employed. These techniques correlate the chemical shifts of different nuclei, primarily ¹H and ¹³C, providing unambiguous connectivity information. nih.govquizlet.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the olefinic protons to the signals of the olefinic carbons, confirming their direct bond. Similarly, it would map the correlations for each aliphatic CH₂ group in the ring.
Infrared (IR) Spectroscopy for Vibrational Analysis (C=C Stretching, cis/trans Configuration)
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups and determining stereochemistry. In the analysis of this compound, IR spectroscopy provides key information about the double bonds.
The C=C stretching vibration in alkenes typically appears in the region of 1620-1680 cm⁻¹. libretexts.orgchemconnections.org For this compound, a characteristic absorption band near 1650 cm⁻¹ would confirm the presence of the double bonds. libretexts.orgopenstax.org Furthermore, the stereochemistry of the double bonds can be inferred from the =C-H bending vibrations. The out-of-plane bending for a cis-disubstituted alkene results in a characteristic absorption in the 665-730 cm⁻¹ range. chemconnections.org The presence of a band in this region, and the absence of the strong band around 960-980 cm⁻¹ characteristic of trans-alkenes, provides strong evidence for the cis configuration of both double bonds. chemconnections.org
Table 2: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (sp²) | =C-H | 3000 - 3100 |
| C-H Stretch (sp³) | -C-H | 2850 - 2960 |
| C=C Stretch | C=C | ~1650 |
Mass Spectrometry (MS) for Molecular Characterization (Fragmentation Patterns)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₆H₂₈), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (220.39 g/mol ).
Chromatographic Techniques for Purity and Isomer Separation (e.g., GC-MS, Column Chromatography, Fractional Distillation)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers and other impurities that may arise during synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile compounds. Isomers of cyclohexadecadiene, such as the cis,cis, cis,trans, and trans,trans forms, will have slightly different physical properties, leading to different retention times on a GC column. nih.gov Generally, trans isomers are less polar and have lower boiling points than their cis counterparts, often causing them to elute earlier from the GC column. mdpi.com Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the mass analysis of each separated component, confirming the identity of the desired isomer and identifying any impurities.
Column Chromatography: This technique is widely used for the purification of organic compounds on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, it is possible to separate this compound from isomers with different polarities.
Fractional Distillation: For separating liquids with close boiling points, fractional distillation can be employed. Although the boiling points of the different isomers of 1,9-cyclohexadecadiene (B11467) are very similar, careful fractional distillation under reduced pressure can be used to enrich the desired cis,cis isomer. chemicalbook.comchemdad.com
Table 3: Chromatographic Separation of 1,9-Cyclohexadecadiene Isomers
| Technique | Principle of Separation | Application |
|---|---|---|
| Gas Chromatography (GC) | Differential partitioning between a stationary phase and a mobile gas phase based on volatility and polarity. | Separation and quantification of cis,cis, cis,trans, and trans,trans isomers. |
| Column Chromatography | Differential adsorption on a solid stationary phase based on polarity. | Preparative purification of the cis,cis isomer. |
Thermal Analysis for Conformational and Stability Studies (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques provide valuable information about the physical properties, stability, and conformational changes of this compound as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting, crystallization, and solid-state phase transitions. mdpi.comnih.gov A DSC thermogram of this compound would show a sharp endothermic peak at its melting point. The presence of impurities or other isomers would typically lead to a broadening of this peak and a depression of the melting point. DSC can be used to study the thermodynamic stability of the compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition temperature of the compound. By heating a sample of this compound in a controlled atmosphere (e.g., nitrogen or air), a TGA curve would show the temperature at which the compound begins to decompose, providing insight into its thermal limits.
UV-Vis Spectroscopy for Kinetic Monitoring of Isomerization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to monitor the kinetics of chemical reactions, including the isomerization of unsaturated compounds. This method relies on the principle that different isomers of a molecule often exhibit distinct absorption spectra in the UV-Vis region. By tracking the changes in absorbance at specific wavelengths over time, researchers can elucidate the rate and mechanism of the isomerization process.
While specific detailed research findings on the kinetic monitoring of this compound isomerization using UV-Vis spectroscopy are not extensively available in the reviewed literature, the general methodology can be described. The process would typically involve inducing the isomerization of this compound, either thermally or photochemically, and recording the UV-Vis spectra at regular intervals.
The isomerization from a cis to a trans configuration, or vice versa, alters the electronic environment of the double bonds within the molecule. This change in electronic structure often leads to a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity (ε). For instance, the conversion of a cis isomer to a more planar trans isomer can result in a bathochromic shift (to longer wavelengths) and an increase in absorption intensity, corresponding to a π-π* transition.
By monitoring the decrease in absorbance at the λmax of the initial isomer and the corresponding increase in absorbance at the λmax of the product isomer, a kinetic profile of the reaction can be constructed. This data allows for the determination of the reaction order, the rate constant (k), and the half-life (t½) of the isomerization process.
For a hypothetical first-order isomerization reaction of this compound, the rate constant could be determined by plotting the natural logarithm of the absorbance of the starting material versus time, which would yield a straight line with a slope equal to -k.
The following interactive table illustrates the type of data that would be collected and analyzed in such a kinetic study.
| Time (minutes) | Absorbance at λmax of cis,cis-isomer | Absorbance at λmax of trans,trans-isomer |
| 0 | 0.850 | 0.050 |
| 10 | 0.685 | 0.215 |
| 20 | 0.550 | 0.350 |
| 30 | 0.442 | 0.458 |
| 40 | 0.355 | 0.545 |
| 50 | 0.286 | 0.614 |
| 60 | 0.230 | 0.670 |
Computational and Theoretical Investigations of Cis,cis 1,9 Cyclohexadecadiene
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of cis,cis-1,9-Cyclohexadecadiene. DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between computational cost and accuracy. ias.ac.in
Detailed research findings from DFT calculations allow for the determination of global chemical reactivity descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ias.ac.in Other calculated descriptors, such as electronic chemical potential, chemical hardness, and electrophilicity, provide a quantitative basis for predicting how the molecule will interact with other reagents. ias.ac.in For this compound, these calculations can pinpoint the electron-rich double bonds as the most probable sites for electrophilic attack.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative DFT Results)
| Property | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +0.8 eV |
| HOMO-LUMO Gap (η) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 7.0 eV |
| Chemical Potential (μ) | The negative of electronegativity; describes the tendency of electrons to escape. | -2.7 eV |
| Chemical Hardness (η) | Measures resistance to change in electron distribution or charge transfer. | 3.5 eV |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | 1.05 eV |
| Note: These values are representative examples derived from typical DFT calculations on organic molecules and serve to illustrate the output of such computational studies. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The 16-membered ring of this compound allows for a vast number of possible three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to explore this complex conformational landscape. MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.govmdpi.com
Through MD simulations, researchers can identify the most stable, low-energy conformations of this compound. These simulations reveal how the molecule folds and flexes at different temperatures, influenced by the interplay between torsional strain, van der Waals forces, and the geometric constraints imposed by the two cis-double bonds. Furthermore, MD simulations can be used to study intermolecular interactions, for instance, by modeling how the molecule interacts with solvent molecules or approaches another reactant, which is crucial for understanding its behavior in solution and during chemical reactions.
Table 2: Conformational Families of this compound Identified by Molecular Dynamics (Hypothetical Data)
| Conformer Family | Key Structural Feature | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair-like | Resembles the chair conformation of cyclohexane (B81311) in segments. | 0.00 | 45% |
| Boat-like | Resembles the boat conformation of cyclohexane in segments. | +1.5 | 25% |
| Twist-boat | A twisted variant of the boat-like conformation. | +2.1 | 18% |
| Asymmetric/Folded | Irregular folded structures to minimize steric clashes. | +3.0 | 12% |
| Note: This table presents a simplified, hypothetical output from an MD simulation to illustrate how different conformational families and their relative stabilities might be characterized. |
Prediction of Strain Energy and Isomerization Pathways
The stability of cyclic molecules is significantly influenced by ring strain, which arises from deviations from ideal bond angles, bond lengths, and dihedral angles. Computational methods are used to predict the total strain energy of this compound by calculating its energy and subtracting the energy of a hypothetical, strain-free reference molecule. This total strain can be broken down into components: angle strain (from distorted bond angles), torsional strain (from eclipsed bonds), and transannular strain (steric repulsion across the ring).
These computational approaches are also vital for mapping the pathways of isomerization reactions. For example, they can model the acid-catalyzed isomerization of this compound. Such calculations can identify the transition state structures and determine the activation energy barriers for processes like 1,3-hydride shifts, which lead to the migration of the double bonds to form more thermodynamically stable isomers. This provides insight into the relative stability of different isomers and the conditions required to convert one into another.
Table 3: Hypothetical Strain Energy Decomposition for this compound
| Type of Strain | Description | Calculated Contribution (kcal/mol) |
| Angle Strain | Deviation from ideal sp² (120°) and sp³ (109.5°) bond angles. | 3.5 |
| Torsional Strain | Energy cost from eclipsed C-C bonds along the ring. | 5.8 |
| Transannular Strain | Non-bonded steric interactions between atoms across the ring. | 4.2 |
| Allylic Strain | Strain involving substituents on the double bond and adjacent atoms. | 1.5 |
| Total Strain Energy | Sum of all strain contributions. | 15.0 |
| Note: The values are illustrative, representing a typical breakdown of strain energy for a medium-ring cycloalkene. |
Mechanistic Modeling of Catalytic Cycles
Many synthetic routes to this compound rely on transition metal catalysis, such as the ring-closing metathesis (RCM) dimerization of cyclooctene (B146475) or the palladium-mediated cyclization of a linear triene. Mechanistic modeling, often using DFT, is employed to investigate the step-by-step process of these catalytic cycles.
For the RCM synthesis, modeling can detail the coordination of the cyclooctene to the metal catalyst (e.g., a Grubbs catalyst), the formation of the key metallocyclobutane intermediate, and the subsequent steps that lead to the 16-membered ring product. These models help researchers understand catalyst activity and selectivity. For instance, DFT calculations have been used to study how confinement effects in porous silica (B1680970) supports can improve the selectivity of cyclooctene dimerization towards this compound. researchgate.net By calculating the energies of intermediates and transition states, computational models can rationalize experimental observations and guide the design of more efficient catalysts and reaction conditions.
In Silico Approaches for Resolving Experimental Discrepancies
Computational, or in silico, methods serve as a powerful tool for resolving ambiguities or contradictions in experimental data. For instance, if different laboratory experiments report conflicting yields or selectivities for a reaction under seemingly similar conditions, computational modeling can be used to investigate the underlying factors.
By systematically varying parameters such as catalyst conformation, solvent effects, or temperature within a simulation, researchers can identify the critical variables that may be responsible for the experimental discrepancies. Molecular dynamics simulations can help reconcile experimental and theoretical results by providing a more complete picture of the dynamic processes involved. If an experimental result suggests a particular reaction mechanism, computational modeling of that proposed pathway can either provide theoretical support by showing it is energetically feasible or challenge it by identifying a high-energy barrier, prompting a re-evaluation of the experimental interpretation.
Supramolecular Chemistry and Host Guest Interactions Involving Macrocycles
Macrocyclic Architecture in Supramolecular Assembly
Macrocyclic molecules are central to the development of supramolecular chemistry. Their unique, pre-organized three-dimensional structures make them ideal candidates for constructing larger assemblies through molecular recognition and self-assembly processes. rsc.orgresearchgate.net The formation of these complex supramolecular structures is driven by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This spontaneous organization allows for the creation of nanostructures with unique properties and functions without the need for complex covalent synthesis. rsc.orgrsc.org
The architecture of macrocycles, such as cyclodextrins, calixarenes, and cucurbiturils, features distinct cavities and portals that can be chemically modified to enhance their ability to form inclusion complexes. rsc.org These complexes can then self-assemble into more elaborate structures like vesicular nanostructures, supramolecular hydrogels, and catenanes—interlocked molecular rings. rsc.orgoup.com The ability of macrocycles to act as scaffolds is fundamental to creating materials with applications in healthcare, environmental science, and molecular machinery. rsc.org
cis,cis-1,9-Cyclohexadecadiene as a Building Block for Complex Molecular Architectures
This compound is a significant macrocyclic compound that serves as a key starting material and intermediate in the synthesis of more complex macrocycles. Its 16-membered ring structure and the presence of two cis-configured double bonds make it a versatile precursor for a variety of chemical transformations.
One of the most prominent applications of this diene is in the synthesis of macrocyclic musks, such as muscone (B1676871), which are highly valued in the fragrance industry. The synthesis often involves the selective functionalization of one of the double bonds within the this compound ring. Furthermore, this compound can be synthesized through the ring-closing metathesis (RCM) dimerization of cyclooctene (B146475), a powerful method for creating large ring structures. Its capability to undergo polymerization also makes it a valuable component in the development of new synthetic rubbers and elastomers. These applications underscore the role of this compound as a foundational building block for creating larger, functional molecular architectures.
Below is a table detailing the physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₈ |
| Molecular Weight | 220.39 g/mol |
| IUPAC Name | (1Z,9Z)-cyclohexadeca-1,9-diene |
| CAS Number | 7431-74-5 |
| Boiling Point | 115 °C at 0.001 mm Hg |
| Density | 0.814±0.06 g/cm³ |
| Flash Point | 100 °C |
Data sourced from references nih.govchemdad.com
Investigation of Host-Guest Chemistry with Macrocycles (Conceptual Framework)
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. Macrocycles are exemplary hosts due to their intrinsic cavities that can bind guest species. researchgate.netnih.gov The binding is governed by the principle of molecular recognition, where the host's cavity has a complementary size, shape, and chemical character to the guest.
The interactions that stabilize host-guest complexes are non-covalent and can include:
Hydrophobic Interactions: Particularly important in aqueous solutions, where the hydrophobic cavity of a host like a cyclodextrin (B1172386) can encapsulate a nonpolar guest. nih.gov
Ion-Dipole Interactions: Strong forces that occur, for example, between cationic guests and the electron-rich portals of cucurbit[n]urils. researchgate.net
Hydrogen Bonding: Directional interactions that contribute to the specificity of binding.
π-π Stacking: Interactions between aromatic rings of the host and guest.
The dynamic and reversible nature of these interactions allows for the creation of stimuli-responsive materials, where the binding and release of a guest can be controlled by external factors such as pH, temperature, or light. nih.govfrontiersin.org This principle is the foundation for applications in drug delivery, chemical sensing, and catalysis. researchgate.netnih.gov
Photoswitching and Energy Transfer Studies in Supramolecular Systems (Conceptual Framework)
The integration of photoswitchable molecules into supramolecular assemblies allows for the dynamic control of their structure and function using light. nih.govnih.gov Photoswitches are molecules that can reversibly convert between two isomers upon light irradiation, leading to changes in their geometric, electronic, and chemical properties. nih.gov When incorporated into a macrocyclic host-guest system, this isomerization can be used to modulate the binding affinity between the host and guest. acs.org
For example, a photoswitchable guest molecule might bind strongly to a macrocyclic host in one isomeric state but weakly in the other. acs.org Irradiation with a specific wavelength of light triggers isomerization, leading to the release of the guest from the host's cavity. This light-controlled association and dissociation can be harnessed to create molecular machines, light-controlled drug delivery systems, and materials with tunable properties. nih.govacs.org
Energy Transfer Mechanisms in Supramolecular Systems
Energy transfer within supramolecular systems, often studied as Förster Resonance Energy Transfer (FRET), is a mechanism where an excited 'donor' chromophore transfers its excitation energy to an 'acceptor' chromophore. mdpi.com The efficiency of this transfer is highly dependent on the distance and orientation between the donor and acceptor, which can be precisely controlled within a well-defined supramolecular architecture. mdpi.comrsc.org
Key aspects of energy transfer in these systems include:
Donor-Acceptor Pairs: The system is designed with components that can act as energy donors and acceptors.
Spectral Overlap: Efficient energy transfer requires significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.
Controlled Distance and Orientation: Macrocyclic hosts can act as scaffolds to hold donor and acceptor guests at optimal distances and orientations to facilitate energy transfer. rsc.org
By combining photoswitchable units with energy transfer processes, it is possible to create systems where light can be used to turn energy transfer "on" or "off," leading to the development of advanced optical sensors and light-harvesting devices. rsc.org
Advanced Applications in Chemical Research and Materials Science
Role in Polymer and Material Development Research
cis,cis-1,9-Cyclohexadecadiene serves as a monomer in polymerization reactions, leading to the formation of materials with unique properties. Its application in this area is crucial for creating advanced synthetic rubbers and engineering materials with specific, tunable characteristics.
The polymerization of this compound is a key process in the development of novel synthetic rubbers and elastomers. One of the primary methods employed for this is Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization that is particularly effective for polymerizing terminal dienes into polyenes. This process is driven by the removal of a volatile small molecule, such as ethylene (B1197577), and allows for a high degree of control over the polymer's structure.
The polymerization of dienes like this compound can result in polymers with either cis or trans configurations of the double bonds in the polymer chain. The specific stereochemistry of these double bonds significantly influences the physical properties of the resulting rubber. For instance, cis-polyisoprene (natural rubber) is a soft, elastic material, whereas trans-polyisoprene is a hard and brittle substance. The ability to control this stereochemistry during polymerization is therefore critical for designing synthetic rubbers with desired elasticity and thermal properties.
Recent advancements in catalysis have led to the development of highly stereoselective ruthenium-based catalysts for ADMET polymerization. These catalysts can achieve high cis selectivity (up to 99%), enabling the synthesis of a wide array of polymers with precisely controlled geometries and, consequently, predictable properties.
The ability to control the microstructure of polymers derived from this compound allows for the engineering of materials with tunable properties. The cis/trans stereochemistry of the repeating alkene units in the polymer backbone is a powerful tool for modulating the thermal and mechanical characteristics of these materials.
Generally, a high cis-content in polyalkenamers is associated with increased thermal stability and a lower glass transition temperature, often resulting in amorphous materials. In contrast, a higher trans-content can lead to semi-crystalline polymers with different mechanical behaviors. This principle allows researchers to fine-tune the properties of the resulting elastomers and other materials to suit specific applications.
Table 1: Influence of Alkene Stereochemistry on Polymer Properties
| Property | High cis-Content | High trans-Content |
| Material Nature | Typically amorphous, elastic | Often semi-crystalline, can be hard and brittle |
| Glass Transition (Tg) | Lower | Higher |
| Thermal Stability | Generally increased | Can be lower |
Intermediates in Complex Organic Synthesis
This compound is a pivotal intermediate in the synthesis of various complex organic molecules, particularly macrocyclic compounds. Its two double bonds offer reactive sites for a range of chemical transformations, making it a versatile starting material in multi-step syntheses.
The selective functionalization of one of the double bonds in this compound is a key strategy for the synthesis of valuable macrocyclic ketones and lactones.
Cyclohexadec-8-en-1-one: This monounsaturated macrocyclic ketone, a valuable fragrance ingredient, can be synthesized from this compound through a selective Wacker-type oxidation. chemicalbook.comresearchgate.net This reaction utilizes a palladium catalyst to oxidize one of the double bonds to a ketone group while leaving the other intact. researchgate.net Efficient methods have been developed that employ a dicationic palladium species, which can suppress isomerization of the diene and over-oxidation, leading to high selectivity for the desired monoketone. chemicalbook.com
Cyclohexadecanolide: The synthesis of this macrocyclic lactone, another important compound in the fragrance industry, from this compound involves a multi-step process. A typical synthetic route begins with the monoepoxidation of one of the double bonds in the diene. The resulting epoxide is then reduced to the corresponding alcohol, 9-cyclohexadecene-1-ol. This alcohol is subsequently oxidized to the unsaturated ketone, 9-cyclohexadecene-1-one, which is then hydrogenated to yield cyclohexadecanone. The final step is a Baeyer-Villiger oxidation of the saturated ketone, often in the presence of a catalyst like boron trifluoride, to produce the desired cyclohexadecanolide.
Muscone (B1676871): this compound also serves as a precursor in the synthesis of muscone, a naturally occurring macrocyclic ketone highly prized for its musk fragrance. While various synthetic routes to muscone exist, those starting from macrocyclic precursors like this compound are of significant interest. The synthesis often involves selective chemical modifications of the macrocyclic diene to introduce the methyl group and ketone functionality characteristic of muscone.
Table 2: Synthesis of Macrocyclic Compounds from cis,cis-1,9-Cyclohexadecadiene
| Target Compound | Key Reaction Steps |
| Cyclohexadec-8-en-1-one | Selective Wacker-type oxidation |
| Cyclohexadecanolide | 1. Monoepoxidation2. Reduction to alcohol3. Oxidation to ketone4. Hydrogenation5. Baeyer-Villiger oxidation |
| Muscone | Serves as a macrocyclic precursor for multi-step synthesis |
The primary significance of this compound in fragrance chemistry lies in its role as a versatile synthetic intermediate for the production of macrocyclic musks. Macrocyclic compounds, those containing large rings, are of great interest in this field due to their characteristic and long-lasting odors. The 16-membered ring of this compound provides an ideal scaffold for the synthesis of various musk compounds.
Its utility stems from the ability to undergo selective chemical transformations at its two double bonds. This allows for the controlled introduction of functional groups, such as ketones and esters (lactones), which are common features of macrocyclic fragrances. The synthesis of compounds like Cyclohexadec-8-en-1-one and Cyclohexadecanolide are prime examples of its application in creating commercially valuable fragrance ingredients. chemicalbook.com Research in this area continues to explore more efficient and selective catalytic methods for the conversion of this compound into these and other novel fragrance molecules.
Biological Activity and Mechanism of Action Studies (Chemical Pathways Focus)
While this compound is a significant compound in materials science and synthetic chemistry, detailed studies focusing specifically on its biological activity and mechanism of action at a chemical pathway level are not extensively documented in the available research literature. One source mentions general anti-inflammatory and antioxidant properties, suggesting it may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2, and that it can scavenge free radicals. However, in-depth investigations into the specific biochemical pathways affected by this compound are limited.
The broader class of macrocyclic compounds has been a rich source of biologically active molecules, with many exhibiting therapeutic potential. chemspider.com However, direct research into the specific biological effects and mechanisms of this compound itself remains a developing area. Future research may elucidate the interactions of this macrocyclic diene with biological systems and uncover potential applications in pharmacology or biochemistry.
Anti-inflammatory Pathways Research (e.g., Inhibition of Pro-inflammatory Cytokines and Enzymes)
Research in this area typically investigates a compound's ability to interfere with the inflammatory cascade. This often involves in vitro and in vivo studies to measure the expression and activity of key inflammatory mediators.
Key Areas of Investigation:
Pro-inflammatory Cytokines: Studies would measure the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in cell cultures or animal models treated with the compound.
Inflammatory Enzymes: The activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial for the production of pro-inflammatory molecules, would be assessed.
A hypothetical data table for such research might look like this:
| Cytokine/Enzyme | Concentration of this compound | Inhibition (%) |
| TNF-α | 10 µM | Data Not Available |
| IL-6 | 10 µM | Data Not Available |
| COX-2 | 10 µM | Data Not Available |
Currently, no specific data is available for this compound in these assays.
Analgesic Mechanisms Research
The investigation of a compound's analgesic properties involves assessing its ability to reduce pain in preclinical models. These studies aim to identify the mechanism by which pain relief is achieved.
Common Analgesic Assays:
Thermal Pain Models: Tests like the hot plate or tail-flick test are used to measure the response to heat-induced pain.
Chemical-Induced Pain Models: The writhing test, induced by acetic acid or other irritants, is used to assess visceral pain.
Mechanical Pain Models: The von Frey filament test measures sensitivity to mechanical stimuli, often in the context of neuropathic pain.
A summary of potential findings could be presented as follows:
| Pain Model | Test Substance | Response Latency / Pain Score |
| Hot Plate Test | This compound | Not Determined |
| Acetic Acid Writhing Test | This compound | Not Determined |
Specific research on the analgesic effects of this compound has not been identified.
Antioxidant Activity Investigations (e.g., Free Radical Scavenging)
Antioxidant research quantifies a compound's ability to neutralize harmful free radicals, thereby reducing oxidative stress, which is implicated in numerous diseases.
Standard Antioxidant Assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This common in vitro test measures the radical scavenging ability of a compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another widely used method to determine antioxidant capacity.
Cellular Antioxidant Activity (CAA) Assay: This method assesses antioxidant activity within a cellular environment.
A representative data table for antioxidant activity might be:
| Assay | Compound | IC50 Value (Concentration for 50% Scavenging) |
| DPPH Radical Scavenging | This compound | Not Measured |
| ABTS Radical Scavenging | This compound | Not Measured |
The free radical scavenging capacity of this compound has not been reported in scientific literature.
Methodological Innovations and Green Chemistry in Synthesis of Cis,cis 1,9 Cyclohexadecadiene
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for chemical transformations, offering significant advantages over traditional batch processing. scielo.br This approach involves performing chemical reactions in a continuously flowing stream within a network of reactors, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. umontreal.ca Such control is particularly beneficial in complex multi-step syntheses, where the ability to streamline operations into a single, uninterrupted process can circumvent the need to isolate and purify intermediates, thereby saving time and reducing waste. umontreal.ca
While large-scale continuous flow protocols are established in chemical engineering, their application in fine chemical and pharmaceutical synthesis has grown substantially in the last two decades. scielo.br The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved reaction rates, higher yields, and better product quality. This methodology is particularly attractive for the synthesis of macrocycles, where managing dilution and reaction kinetics is critical to favor intramolecular cyclization over intermolecular polymerization. The integration of solid-supported catalysts and reagents into flow systems further enhances efficiency and simplifies product purification. umontreal.ca
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Operation | Step-wise with isolation of intermediates | Single, continuous, and uninterrupted process |
| Process Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time |
| Heat & Mass Transfer | Limited by vessel size | Excellent, due to high surface-area-to-volume ratio |
| Scalability | Often requires re-optimization | More straightforward by running the system for longer durations |
| Safety | Higher risk with large volumes of hazardous materials | Improved, due to small reactor volumes and better heat management |
Catalyst Design and Recyclability Studies
The synthesis of cis,cis-1,9-Cyclohexadecadiene is heavily reliant on sophisticated catalyst systems to control the reaction pathway and stereochemistry. A prominent method for its production is the dimerization of cyclooctene (B146475) via ring-closing metathesis (RCM).
Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are widely employed for this transformation due to their high activity and tolerance for various functional groups. A significant challenge in this synthesis is maintaining the cis configuration of both double bonds in the final macrocycle, as the formation of trans isomers can negatively impact the material's desired properties. rsc.org Therefore, the design of the catalyst system is critical to prevent undesired isomerization. rsc.org
Palladium-mediated cyclization represents an alternative synthetic route. For instance, the cyclization of 1,5,9-cyclohexadecatriene can be achieved using a palladium(II) acetate (B1210297) catalyst, which facilitates the intramolecular coupling of terminal double bonds.
A key aspect of green chemistry is the ability to recycle and reuse catalysts. Research efforts have explored the use of alternative solvent systems, such as ionic liquids, to facilitate the separation and recycling of the catalyst from the reaction mixture, thereby reducing waste and cost.
Table 2: Catalysts in this compound Synthesis
| Catalyst Type | Specific Examples | Synthetic Method | Key Role |
|---|---|---|---|
| Ruthenium-based | Grubbs Catalysts, Hoveyda-Grubbs Catalysts | Ring-Closing Metathesis (RCM) of Cyclooctene | High activity, functional group tolerance, controls stereochemistry. |
| Palladium-based | Palladium(II) Acetate | Intramolecular Cyclization | Mediates oxidative cyclization of triene precursors. |
Solvent Engineering in Macrocycle Synthesis (e.g., Ionic Liquids, Green Solvents)
The choice of solvent is a critical component of the Twelve Principles of Green Chemistry. Traditional syntheses of this compound often employ volatile organic compounds (VOCs) such as dichloromethane (B109758) or toluene (B28343). These solvents contribute to air pollution and pose health risks, prompting research into greener alternatives. ijsr.netresearchgate.net
Ionic liquids (ILs) have emerged as promising "green" solvents due to their unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and organometallic compounds. researchgate.netpharmacyjournal.in Composed entirely of ions, ILs are non-volatile and non-flammable, making them safer to handle and reducing emissions. pharmacyjournal.inresearchgate.net Their properties can be tailored by selecting different cation and anion combinations, allowing for the design of solvents with specific characteristics for a given reaction. researchgate.net
In the context of this compound synthesis, the use of ionic liquids has been specifically explored as an environmentally friendly alternative to conventional organic solvents. A significant advantage of using ILs is the potential for enhanced catalyst recyclability. The catalyst can often be retained in the ionic liquid phase, allowing for simple separation of the product and reuse of the catalyst-solvent system. semanticscholar.org Other green solvents, such as water and supercritical CO2, are also being investigated for various organic syntheses to reduce environmental impact. ijsr.net
Sustainable Oxidation Strategies (e.g., Molecular Oxygen as Oxidant, Benign Co-Catalysts)
Oxidation reactions are fundamental in organic synthesis, but they often rely on stoichiometric, heavy-metal-based oxidants that generate significant waste. The development of sustainable oxidation strategies focuses on using environmentally benign oxidants and catalytic systems.
A notable advancement is the selective Wacker-type oxidation of 1,9-cyclohexadecadiene (B11467) to produce the valuable fragrance ingredient cyclohexadec-8-en-1-one. rsc.org Research has demonstrated a method that successfully utilizes molecular oxygen as the ultimate, green oxidant. rsc.org This approach avoids the use of hazardous oxidizing agents and produces water as the primary byproduct.
Furthermore, this sustainable oxidation process employs environmentally benign iron(III) salts as co-catalysts. rsc.org This system, which uses a dicationic palladium species as the primary catalyst, effectively converts the internal olefin at room temperature. The reaction control is precise enough to nearly suppress isomerization of the diene and over-oxidation of the substrate, leading to high selectivity for the desired monounsaturated ketone. rsc.org The successful application of molecular oxygen and an inexpensive, non-toxic iron co-catalyst in this process highlights a promising strategy for greener industrial applications. rsc.org
Future Research Directions and Unresolved Challenges in Cis,cis 1,9 Cyclohexadecadiene Chemistry
Addressing Stereochemical Control and Selectivity Challenges in Synthesis and Reactions
A primary challenge in the synthesis of cis,cis-1,9-Cyclohexadecadiene, particularly through the common method of cyclooctene (B146475) dimerization via Ring-Closing Metathesis (RCM), is the precise control of stereochemistry. Maintaining the cis configuration of both double bonds is crucial, as the formation of trans isomers or other regioisomers can be detrimental to its intended applications. Achieving high stereoselectivity for the desired cis,cis isomer requires careful manipulation of reaction conditions.
Key strategies and ongoing research efforts in this area include:
Temperature Control: Conducting the catalysis at low temperatures is a critical technique to minimize undesirable isomerization of the double bonds.
Inert Atmosphere: Performing reactions under an inert atmosphere helps to prevent the deactivation of sensitive catalysts and side reactions that can affect stereochemical outcomes.
Catalyst Selection: The choice of catalyst is paramount in directing the stereochemical pathway of the reaction. While ruthenium-based Grubbs catalysts are widely used, research into other catalytic systems, including tungsten-based alkylidene catalysts, has shown promise in enhancing stereochemical control.
Challenges also extend to the selective reaction of one of the two double bonds within the macrocycle. The ability to functionalize a single olefin while leaving the other intact is essential for creating complex derivatives, such as precursors to macrocyclic musks. This requires the development of highly selective reagents and catalytic systems that can differentiate between the two electronically similar double bonds.
Improving Reaction Efficiency and Yields in Complex Transformations
Maximizing the efficiency and yield of synthetic routes to and from this compound is a central goal for making these processes more economically viable and sustainable. For the RCM synthesis from cyclooctene, several parameters must be finely tuned.
| Parameter | Influence on Reaction Efficiency and Yield |
| Catalyst Choice | Directly impacts reaction rate, turnover number, and overall yield. Different generations of Grubbs catalysts offer varying levels of activity and stability. |
| Solvent | The reaction is typically performed in anhydrous non-polar solvents like dichloromethane (B109758) or toluene (B28343) to prevent catalyst deactivation. |
| Temperature | Generally, temperatures between 40 to 50°C are used as a compromise between reaction rate and prevention of side reactions or isomerization. |
| Reactant Concentration | This is a critical factor. High concentrations of the cyclooctene substrate can favor the formation of higher molecular weight oligomers over the desired 16-membered ring dimer. |
Alternative synthetic strategies, such as the palladium-mediated cyclization of linear triene precursors, also present opportunities for high efficiency, with reported yields in the range of 70–80% under optimized conditions. Further research is aimed at pushing these yields higher and reducing catalyst loading to improve process mass intensity.
Developing Novel Catalytic Systems for Enhanced Performance
The development of more advanced and specialized catalysts is a key driver of innovation in this compound chemistry. The success of RCM for its synthesis is heavily dependent on the catalyst's properties.
Table of Catalytic Systems for Cyclooctene Dimerization
| Catalyst Type | Key Features | Typical Reaction Conditions | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Ziegler-Natta (Ti-based) | Early catalysts used for this transformation. | 80–120°C, Toluene | 85–90 | 60–75 |
| Grubbs First-Generation | Contains phosphine (B1218219) ligands. | Dichloromethane or toluene, 40-50°C | Varies | Varies |
| Grubbs Second-Generation | Features an N-heterocyclic carbene (NHC) ligand for increased activity and stability. | Dichloromethane or toluene, 40-50°C | Enhanced regioselectivity | Varies |
| Hoveyda-Grubbs | Contains a chelating isopropoxybenzylidene ligand for enhanced stability and recyclability. | Dichloromethane or toluene, 40-50°C | Varies | Varies |
Future research is focused on several key areas of catalyst development:
Enhanced Selectivity: Designing catalysts with ligands that can better control the stereochemical outcome to favor the cis,cis isomer exclusively. N-heterocyclic carbene (NHC) ligands in Grubbs catalysts, for example, have been shown to enhance regioselectivity by stabilizing the reaction's transition state.
Increased Activity and Longevity: Creating more robust catalysts that can achieve high turnover numbers without significant degradation, allowing for lower catalyst loadings and easier purification of the final product.
Green Chemistry Principles: Developing catalysts that operate under milder conditions, in more environmentally benign solvents, and are recoverable and recyclable.
Exploring New Functionalization Pathways and Derivatives
This compound is a versatile building block, and a significant area of research is dedicated to exploring new ways to chemically modify it to create novel derivatives with valuable properties.
One of the most prominent applications is in the fragrance industry, where it serves as a precursor to macrocyclic musks like muscone (B1676871). This transformation requires the selective functionalization of one of the double bonds. For instance, Wacker-type oxidation can be used to selectively convert one of the alkene groups into a ketone, yielding cyclohexadec-8-en-1-one with high selectivity (>90%).
Other areas of exploration for new functionalization pathways include:
Epoxidation: Selective epoxidation of one or both double bonds to create reactive intermediates for further synthesis.
Hydroboration-Oxidation: To introduce hydroxyl groups with specific regiochemistry and stereochemistry.
Polymerization: The compound's diene structure allows it to be used in the development of new synthetic rubbers and elastomers through polymerization reactions.
Reduction and Substitution: It can be fully reduced to form cyclohexadecane (B1619725) or undergo various substitution reactions to create a range of substituted derivatives.
The goal is to expand the library of accessible molecules derived from this compound for potential use in materials science and medicinal chemistry.
Advanced Characterization Method Development and Application
Accurate and detailed characterization is essential for confirming the structure, stereochemistry, and purity of this compound and its derivatives. Research in this area focuses on applying advanced analytical techniques and developing new methods for more precise analysis.
Commonly Used Characterization Techniques
| Technique | Application |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure and stereochemistry of isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for verifying the purity of volatile intermediates and final products. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as C=C double bonds. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies reaction yields and assesses the purity of non-volatile compounds. |
A developing area is the integration of computational methods with experimental data. For instance, cross-referencing experimental NMR and MS spectral data with computational predictions from methods like Density Functional Theory (DFT) simulations can enhance the accuracy of structural and conformational assignments. This synergy is particularly valuable for complex macrocyclic structures that can exist in multiple low-energy conformations.
Scaling up Synthetic Processes for Industrial Relevance
Translating laboratory-scale syntheses of this compound and its derivatives into viable industrial processes presents a significant set of challenges. The requirements of industrial production, such as cost-effectiveness, safety, and scalability, necessitate different approaches than those used in academic research.
Key considerations and future research directions for industrial scale-up include:
Process Optimization: Industrial protocols prioritize cost-effectiveness. This involves minimizing the use of expensive reagents and catalysts, such as ruthenium-based systems, and optimizing reaction conditions to maximize throughput. While Grubbs catalysts are highly effective, their cost can be a barrier. Older methods using Ziegler-Natta catalysts, though requiring higher temperatures and catalyst loadings, may be considered for their lower cost.
Flow Chemistry: Continuous flow processing is emerging as a sustainable and scalable alternative to traditional batch synthesis. acs.org Flow reactors can offer better control over reaction parameters like temperature and residence time, potentially leading to higher yields and improved safety for exothermic reactions. acs.org Research into continuous flow macrocyclization strategies shows promise for improving throughput for industrial applications. acs.org
Downstream Processing: Developing efficient and scalable methods for purifying the final product is crucial. This includes moving beyond laboratory techniques like column chromatography to more industrially relevant methods such as distillation or crystallization.
Regulatory Compliance: The production and use of this compound are subject to chemical regulations. According to the EPA's Chemical Data Reporting (CDR), the aggregated production volume in the United States was less than 1,000,000 lbs between 2016 and 2019, where it is used as an industrial intermediate. nih.gov Any large-scale production must comply with these and other relevant regulations.
Future work will focus on developing robust and economical processes that can meet the industrial demand for this compound, particularly for the synthesis of high-value products like macrocyclic musks.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing cis,cis-1,9-Cyclohexadecadiene with high purity, and what methodologies address these?
- Methodology : Synthesis often involves catalytic cyclization or isomerization of precursor alkenes. Key challenges include controlling stereoselectivity and minimizing side reactions. Techniques like column chromatography (silica gel) and recrystallization are critical for purification. Safety protocols for handling volatile intermediates (e.g., inert atmosphere, low-temperature reactions) should align with guidelines for cycloalkane derivatives . Characterization via NMR and GC-MS is essential to confirm purity and structural integrity .
Q. How can researchers characterize the thermodynamic stability of this compound under varying conditions?
- Methodology : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal stability. Computational methods (e.g., DFT calculations) predict strain energy and isomerization pathways. Experimental validation includes monitoring isomerization kinetics via UV-Vis spectroscopy under controlled temperatures. Stability data should be contextualized with cyclohexane derivative literature .
Q. What spectroscopic techniques are most effective for distinguishing this compound from its isomers?
- Methodology : High-resolution NMR identifies chemical shifts for double-bond positions. Infrared (IR) spectroscopy detects C=C stretching vibrations (~1650 cm), with peak splitting indicating cis/trans configurations. Mass spectrometry (EI-MS) provides fragmentation patterns unique to the bicyclic structure. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for this compound be resolved?
- Methodology : Systematic replication of prior studies under standardized conditions (e.g., solvent, catalyst loading) is critical. Use statistical tools (ANOVA, regression analysis) to identify variables causing discrepancies. Triangulate findings with computational modeling (e.g., molecular dynamics simulations) to reconcile experimental and theoretical results. Frameworks like FINER criteria ensure rigorous hypothesis testing .
Q. What methodologies assess the ecological impact of this compound in aquatic systems?
- Methodology : Acute toxicity assays (e.g., Daphnia magna immobilization tests) and chronic exposure studies (algae growth inhibition) evaluate ecotoxicity. Degradation pathways are analyzed via LC-MS/MS to identify persistent metabolites. Regulatory alignment with EPA guidelines (e.g., TSCA §721.10446) ensures compliance in hazard classification .
Q. How can researchers design experiments to study the compound’s role in supramolecular host-guest systems?
- Methodology : Use X-ray crystallography or cryo-EM to visualize host-guest interactions. Isothermal titration calorimetry (ITC) quantifies binding affinities. Computational docking (e.g., AutoDock Vina) predicts preferred conformations. Experimental design should incorporate negative controls (e.g., non-complementary hosts) and validate findings via peer review frameworks .
Data Analysis & Reporting
Q. What statistical approaches are recommended for interpreting contradictory catalytic activity data?
- Methodology : Multivariate analysis (PCA or PLS) identifies latent variables influencing catalytic outcomes. Bayesian inference models account for experimental uncertainty. Data should be archived in repositories like Zenodo with metadata detailing instrumentation and calibration protocols .
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodology : Adopt IUPAC guidelines for reporting reaction conditions (e.g., solvent purity, catalyst aging). Include step-by-step troubleshooting notes (e.g., handling moisture-sensitive intermediates). Use platforms like Electronic Lab Notebooks (ELNs) for version control. Cross-validate procedures via inter-laboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
